

Spectral Characteristics of Disperse Red 82: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral properties of the monoazo dye, **Disperse Red 82** (C.I. 11140). The document focuses on its Ultraviolet-Visible (UV-Vis) absorption characteristics and explores the available information regarding its fluorescence properties. Methodologies for spectral analysis are also detailed to assist in the replication and further investigation of this compound.

UV-Visible Absorption Properties

Disperse Red 82 exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is responsible for its red color.^[1] The chromophore of **Disperse Red 82** is based on a monoazo structure.^[1]

A study involving a mixture of six disperse dyes, including **Disperse Red 82**, recorded the absorption spectra between 320 and 680 nm.^{[1][2]} Computational studies using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption wavelength (λ_{max}) of approximately 520 nm.^[1] Analysis of an experimental UV-Vis absorption spectrum of **Disperse Red 82** confirms this, showing a λ_{max} in the visible range.

Table 1: UV-Vis Spectral Data for **Disperse Red 82**

Parameter	Value	Solvent	Reference
Absorption Maximum (λ_{max})	~520 nm (predicted)	Not Specified	[1]
Molar Extinction Coefficient (ϵ)	Data not available	Not Specified	

Fluorescence Properties

A comprehensive search of the available scientific literature did not yield any specific data on the fluorescence emission spectrum, emission maximum (λ_{em}), or fluorescence quantum yield (ΦF) for **Disperse Red 82**. While some disperse dyes are known to be fluorescent, there is no evidence to suggest that **Disperse Red 82** exhibits significant fluorescence.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy, adapted from standard laboratory procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and λ_{max} of **Disperse Red 82**.

Materials:

- **Disperse Red 82**
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation:

- Prepare a stock solution of **Disperse Red 82** of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent. Disperse dyes are often sparingly soluble in water, so organic solvents are typically preferred.
- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 at the λ_{max} . This is to ensure the measurements are within the linear range of the Beer-Lambert law.

- Instrument Setup:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
- Set the desired wavelength range for the scan (e.g., 300 - 700 nm).

- Blank Measurement:

- Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.
- Place the cuvette in the reference beam path of the spectrophotometer.
- Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.
- Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

- Sample Measurement:

- Empty the sample cuvette and rinse it with a small amount of the **Disperse Red 82** solution to be measured.
- Fill the sample cuvette with the **Disperse Red 82** solution.
- Place the sample cuvette back into the sample beam path.

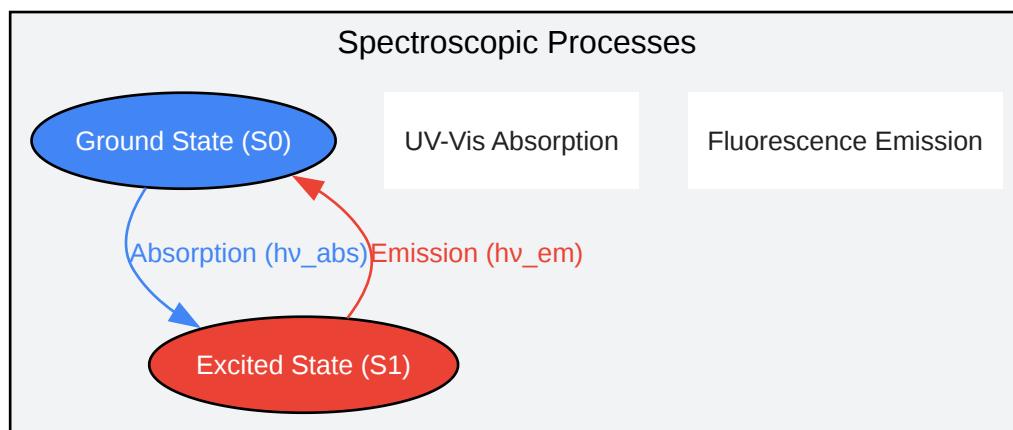
- Initiate the scan to record the absorption spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance versus wavelength.
 - Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of a compound. While no fluorescence data for **Disperse Red 82** was found, this methodology can be used for its investigation.

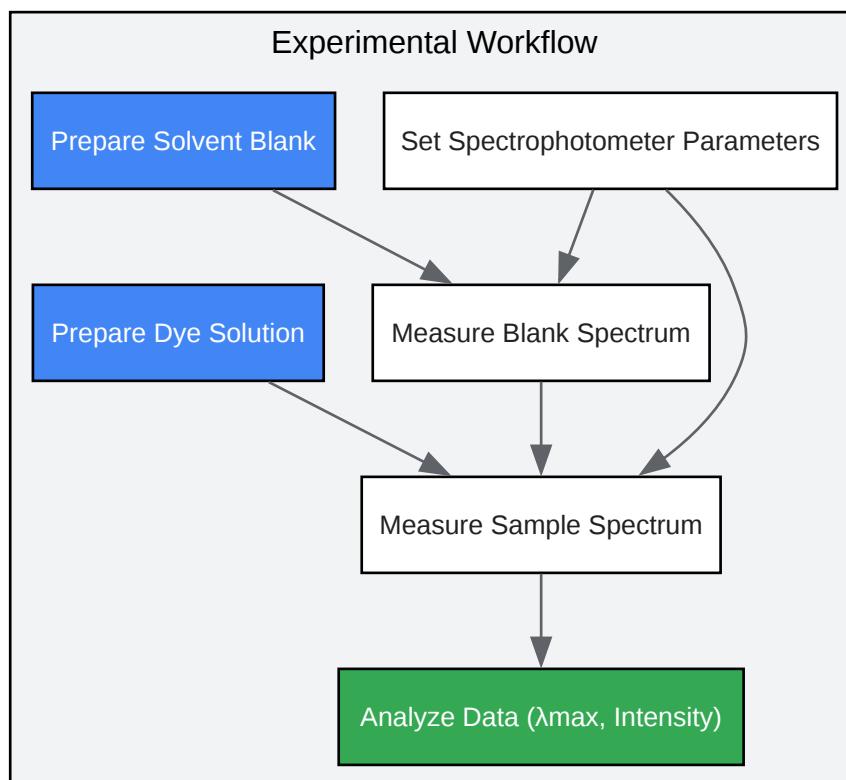
Materials:

- **Disperse Red 82** solution (prepared as for UV-Vis spectroscopy)
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes


Procedure:

- Instrument Setup:
 - Turn on the fluorescence spectrophotometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.
 - Set the excitation wavelength (λ_{ex}). A common practice is to use the λ_{max} value obtained from the UV-Vis absorption spectrum.
 - Set the desired emission wavelength range to be scanned. This range should start at a wavelength slightly longer than the excitation wavelength and extend to longer wavelengths (e.g., if λ_{ex} is 520 nm, the emission scan could be from 530 nm to 800 nm).
 - Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

- Blank Measurement:
 - Fill a clean fluorescence cuvette with the pure solvent used to prepare the dye solution.
 - Place the cuvette in the sample holder of the spectrofluorometer.
 - Run an emission scan of the solvent blank. This is important to identify any potential Raman scattering peaks or fluorescent impurities in the solvent.
- Sample Measurement:
 - Empty the cuvette, rinse with a small amount of the **Disperse Red 82** solution, and then fill it with the sample solution.
 - Place the sample cuvette in the instrument.
 - Acquire the fluorescence emission spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of fluorescence intensity versus emission wavelength.
 - If the compound is fluorescent, the wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_{em}).


Visualizations

The following diagrams illustrate the relationship between the spectral processes and a general experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between UV-Vis absorption and fluorescence emission.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Characteristics of Disperse Red 82: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082367#spectral-properties-of-disperse-red-82-uv-vis-fluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com